molecular formula C6H7NOS B3224996 2-(Methylsulfanyl)pyridin-4-OL CAS No. 1243388-92-2

2-(Methylsulfanyl)pyridin-4-OL

Cat. No.: B3224996
CAS No.: 1243388-92-2
M. Wt: 141.19 g/mol
InChI Key: UDOJBJDWMCKREP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)pyridin-4-ol is a chemical compound for research and industrial applications. It features a pyridinone scaffold, a privileged structure in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor, which facilitates binding to various biological targets . The methylsulfanyl substituent can influence the compound's lipophilicity and electronic properties, offering a site for further chemical modification. Pyridinone cores are significant in drug discovery and have been incorporated into compounds exhibiting a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . They are also explored as biomolecular mimetics and kinase hinge-binding motifs . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methylsulfanyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOJBJDWMCKREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243388-92-2
Record name 2-(methylsulfanyl)pyridin-4-ol
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Foundational & Exploratory

Chemical properties and structure of 2-(methylsulfanyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Structure, and Medicinal Chemistry of 2-(Methylsulfanyl)pyridin-4-ol

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The document elucidates the molecule's critical structural feature—its existence predominantly as the 2-(methylsulfanyl)pyridin-4(1H)-one tautomer—and details its physicochemical properties, spectroscopic signature, and a robust synthetic pathway. Furthermore, this guide explores the compound's potential as a versatile scaffold for designing novel therapeutics, grounded in the established pharmacological importance of the pyridin-4-one core. By synthesizing data from analogous structures and established chemical principles, this paper serves as an essential resource for researchers engaged in the exploration and utilization of novel heterocyclic entities.

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a substantial number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Analysis of recently approved drugs reveals that pyridine-containing molecules are particularly prevalent among anticancer agents and therapies targeting the central nervous system. The scaffold's prevalence is attributable to its unique electronic properties, its ability to engage in hydrogen bonding and π-stacking interactions, and its metabolic stability.

Within this important class of heterocycles, the pyridin-4-one substructure represents a particularly valuable pharmacophore. This moiety is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and specific interactions with biological targets such as enzyme active sites. The introduction of a methylsulfanyl group at the 2-position, as in the case of this compound, further modulates the molecule's electronic profile and lipophilicity, offering additional vectors for synthetic elaboration and interaction with protein residues. This guide provides a detailed examination of this specific derivative, highlighting its chemical properties and potential for application in drug design.

Molecular Structure and Physicochemical Properties

A definitive understanding of a molecule's structure is paramount to predicting its behavior and potential as a drug candidate. For this compound, the most critical structural aspect is the prototropic tautomerism between the hydroxyl (-ol) and keto (-one) forms.

Tautomerism: The Predominance of the Pyridin-4(1H)-one Form

While named as a pyridin-4-ol, experimental and theoretical studies on the parent 4-hydroxypyridine system confirm that the equilibrium overwhelmingly favors the pyridin-4(1H)-one tautomer in most environments, particularly in polar solvents and the solid state. This preference is driven by the formation of strong intermolecular N-H---O=C hydrogen bonds and the inherent stability of the amide-like functionality within the ring. While the 4-hydroxypyridine form may be more dominant in the gas phase, for all practical purposes in a laboratory or biological setting, the molecule should be considered as 2-(methylsulfanyl)pyridin-4(1H)-one .[1]

tautomerism cluster_0 This compound (Enol Form - Minor) cluster_1 2-(methylsulfanyl)pyridin-4(1H)-one (Keto Form - Major) mol1 mol2 mol1->mol2 Equilibrium (Favored in solution)

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(methylsulfanyl)pyridin-4(1H)-one. Where direct experimental data is unavailable, values are estimated based on closely related analogues such as 4-(methylthio)pyridine and 2-(methylthio)pyridine.[2]

PropertyValueSource(s)
Molecular Formula C₆H₇NOSCalculated
Molecular Weight 141.19 g/mol Calculated
Exact Mass 141.02483 DaCalculated
Appearance Expected to be an off-white to brown solidAnalogy to 4-Amino-2-(methylthio)pyridine[3]
XLogP3 (Estimated) ~1.0 - 1.5Analogy to isomers[2]
Hydrogen Bond Donors 1Calculated (N-H)
Hydrogen Bond Acceptors 2Calculated (C=O, N)
Rotatable Bond Count 1Calculated (Aryl-S)
Storage Conditions Room temperature, inert atmosphere, protect from lightAnalogy to 4-Amino-2-(methylthio)pyridine[4]

Synthesis and Reactivity

A reliable synthetic route is crucial for the exploration of any new chemical entity. The synthesis of 2-(methylsulfanyl)pyridin-4(1H)-one can be efficiently achieved via a two-step process involving the formation of a pyridinethione intermediate followed by selective S-alkylation.

Proposed Synthetic Pathway

The most logical synthetic approach involves the S-methylation of the 4-hydroxypyridine-2-thione tautomer. This precursor can be synthesized through various established methods for constructing pyridone rings. The subsequent methylation of the exocyclic sulfur is a high-yielding and specific reaction. The use of a base and a methylating agent like methyl iodide is a standard and effective method for forming such thioethers.[5]

synthesis_workflow start Precursors (e.g., Cyanoacetamide, 1,3-Dicarbonyl) step1 Step 1: Ring Cyclization Formation of Pyridinethione start->step1 intermediate 4-hydroxypyridine-2(1H)-thione step1->intermediate step2 Step 2: S-Methylation intermediate->step2 product Product: 2-(methylsulfanyl)pyridin-4(1H)-one step2->product reagents Reagents: - Methyl Iodide (CH3I) - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, Acetone) reagents->step2

Caption: Proposed synthetic workflow for 2-(methylsulfanyl)pyridin-4(1H)-one.

Experimental Protocol: S-Methylation of 4-hydroxypyridine-2(1H)-thione

This protocol describes the conversion of the thione intermediate to the final product.

  • Preparation: To a stirred suspension of 4-hydroxypyridine-2(1H)-thione (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, used with caution) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the thiolate salt should be observed.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. If DMF is the solvent, extract the product with a suitable organic solvent like ethyl acetate. If acetone was used, it can be removed under reduced pressure before extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(methylsulfanyl)pyridin-4(1H)-one.

Spectroscopic Characterization

The structural identity of the synthesized compound is confirmed through standard spectroscopic methods. The predicted data below is based on the predominant 2-(methylsulfanyl)pyridin-4(1H)-one tautomer.

  • ¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.

    • A singlet for the methyl protons of the S-CH₃ group, anticipated around δ 2.5 ppm.

    • Three signals for the aromatic protons on the pyridine ring, likely in the range of δ 6.0-7.5 ppm. The proton at C5 would likely be a doublet, the proton at C3 a singlet or a narrow doublet, and the proton at C6 a doublet.

    • A broad singlet far downfield (δ 11-13 ppm) corresponding to the N-H proton, a characteristic feature of pyridinones.[6]

  • ¹³C NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals: one for the S-CH₃ group (~15 ppm), and five for the pyridine ring, including a signal for the carbonyl carbon (C4) significantly downfield (~180 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the functional groups.

    • A strong, sharp absorption band between 1640-1680 cm⁻¹ corresponding to the C=O stretch of the pyridone ring.

    • A broad absorption band in the region of 3100-3400 cm⁻¹ due to the N-H bond stretch.

    • Absorptions around 1550-1600 cm⁻¹ for the C=C stretches within the ring.

Applications in Medicinal Chemistry and Drug Development

The 2-(methylsulfanyl)pyridin-4(1H)-one scaffold is a promising starting point for the development of novel therapeutic agents due to its combination of drug-like features.

Rationale as a Pharmacophore
  • Target Engagement: The N-H donor and C=O acceptor of the pyridone ring are perfectly positioned to form bidentate hydrogen bond interactions with the "hinge region" of many protein kinases, a common strategy for kinase inhibitors.

  • Structural Versatility: The sulfur atom can be oxidized to sulfoxide and sulfone derivatives, providing analogues with altered solubility, polarity, and metabolic stability. The protons on the pyridine ring can also serve as handles for further functionalization to explore structure-activity relationships (SAR).

  • Proven Bioactivity: Closely related pyrimidine and pyridine thioethers have demonstrated a wide range of biological activities, including analgesic and antitumor properties, suggesting a high potential for this scaffold to yield bioactive compounds.[5][7]

binding_mode Hypothetical Binding in a Kinase Hinge Region cluster_0 Pyridinone Scaffold cluster_1 Kinase Hinge Region mol hinge_nh Backbone N-H hinge_co Backbone C=O mol_co_anchor hinge_nh->mol_co_anchor H-Bond (Acceptor) mol_nh_anchor mol_nh_anchor->hinge_co H-Bond (Donor)

Caption: Diagram of pyridinone scaffold as a kinase hinge binder.

Conclusion

This compound, existing as its more stable pyridin-4(1H)-one tautomer, represents a heterocyclic scaffold with considerable untapped potential. Its synthesis is straightforward, and its structure contains key features—namely the hydrogen-bonding-proficient pyridone core and a modifiable methylsulfanyl group—that make it an attractive building block for medicinal chemistry campaigns. Drawing on the established success of related pyridine and pyrimidine structures in approved drugs, this compound serves as a compelling starting point for the rational design of novel inhibitors targeting kinases and other enzyme classes, warranting further investigation by the drug development community.

References

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
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  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
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  • National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 4-(Methylthio)pyridine. PubChem Compound Database. Retrieved February 4, 2026, from [Link].

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 4, 2026, from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Retrieved February 4, 2026, from [Link]

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Sources

An In-depth Technical Guide to 2-(methylsulfanyl)pyridin-4-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfanyl)pyridin-4-ol, a pyridine derivative of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its theoretical properties, a plausible and detailed synthetic protocol, and robust characterization methodologies. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their work.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine core substituted with a methylsulfanyl group at the 2-position and a hydroxyl group at the 4-position. While not currently assigned a CAS number, its molecular formula is C₆H₇NOS.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not AssignedC₆H₇NOS141.19 (Calculated)
2-(Methylthio)pyridine18438-38-5C₆H₇NS125.19
2-(Methylthio)pyrimidin-4-ol5751-20-2C₅H₆N₂OS142.181
2-(Methylthio)pyridin-4-amine59243-39-9C₆H₈N₂S140.21
4-Hydroxypyridine626-64-2C₅H₅NO95.09

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyridinic nitrogen and sulfur atom), along with the lipophilic methylsulfanyl group, suggests that this compound may exhibit interesting biological activities and serve as a versatile building block in the synthesis of more complex molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group, such as a halide, from the 2-position of a pyridin-4-ol precursor with a methylthiolate nucleophile. A plausible two-step synthesis is outlined below, starting from the commercially available 2-amino-4-chloropyridine.[1]

Overall Synthetic Scheme

Synthesis of this compound cluster_reagents1 cluster_reagents2 A 2-Amino-4-chloropyridine B 2-Chloro-4-hydroxypyridine A->B Step 1 C This compound B->C Step 2 reagent1 NaNO₂, H₂SO₄, H₂O (Diazotization) reagent2 NaSMe (Nucleophilic Substitution)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-4-hydroxypyridine

The initial step involves the conversion of the amino group of 2-amino-4-chloropyridine to a hydroxyl group via a diazotization reaction.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4-chloropyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) with cooling in an ice bath (0-5 °C).

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Hydrolysis: Gently heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until nitrogen evolution ceases. The diazonium salt intermediate will hydrolyze to the corresponding pyridin-4-ol.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-hydroxypyridine.

Step 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-4-hydroxypyridine is displaced by a methylthiolate anion.[2][3][4]

Experimental Protocol:

  • Nucleophile Preparation: In a separate flask, prepare sodium thiomethoxide (NaSMe) by reacting sodium hydride (1.2 eq) with methanethiol (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Substitution Reaction: To the solution of sodium thiomethoxide, add 2-chloro-4-hydroxypyridine (1.0 eq) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with predicted spectral data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and aromatic protons.

    • A singlet for the methyl protons (-SCH₃) is anticipated in the upfield region, likely around δ 2.5 ppm.[5]

    • The aromatic protons on the pyridine ring will appear as multiplets or doublets in the downfield region (δ 6.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment.[6][7]

    • A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • The methyl carbon (-SCH₃) should appear as a signal around δ 15-20 ppm.

    • The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10][11][12][13]

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • A C-S stretching vibration may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the molecular formula (C₆H₇NOS). The expected exact mass is approximately 141.0248.

  • Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 141. Fragmentation may involve the loss of the methyl group or other characteristic cleavages of the pyridine ring.[14][15][16][17]

Potential Applications

The structural motifs within this compound suggest several potential areas of application for researchers in drug development and materials science.

  • Medicinal Chemistry: The pyridine core is a common scaffold in many pharmaceuticals. The combination of a hydroxyl group, which can participate in hydrogen bonding with biological targets, and a methylsulfanyl group, which can be further functionalized or may enhance binding affinity, makes this compound an interesting starting point for the synthesis of novel bioactive molecules.

  • Agrochemicals: Pyridine derivatives are also prevalent in herbicides and fungicides.[1] The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

  • Materials Science: The ability of the pyridinic nitrogen and the sulfur atom to coordinate with metal ions could make this compound a useful ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of this compound. While not yet commercially available, the proposed synthetic route offers a viable pathway for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of this novel compound, paving the way for its exploration in various scientific disciplines.

References

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]

  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Pyridines by Infrared Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • MDPI. (2022). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
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  • PMC. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts.. Retrieved from [Link]

  • MassBank. (2008). 3-methylpyridine. Retrieved from [Link]

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 2-(methylthio)-. Retrieved from [Link]

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  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • MassBank. (2008). Pyridines and derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Desulfurization of Thiols for Nucleophilic Substitution. Retrieved from [Link]

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  • RSC Publishing. (1983). Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. Retrieved from [Link]

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Sources

Technical Guide: Safety & Handling of 2-(Methylsulfanyl)pyridin-4-ol

[1]

CAS Number: 1243388-92-2 Synonyms: 2-(Methylthio)pyridin-4-ol; 4-Hydroxy-2-(methylthio)pyridine; 2-(Methylthio)-4-pyridone (tautomer) Formula: C₆H₇NOS Molecular Weight: 141.19 g/mol [1]

Part 1: Executive Summary & Risk Profile

The Dual-Hazard Nature

2-(Methylsulfanyl)pyridin-4-ol represents a specific class of heterocyclic building blocks used in the synthesis of kinase inhibitors and bioactive scaffolds.[1] Its handling requires a nuanced understanding of two distinct chemical behaviors:[2]

  • The Pyridine Motif: Inherently basic and potentially toxic if inhaled or absorbed, with a propensity to cause respiratory irritation.

  • The Methylthio Ether Group: A sulfur-containing moiety that introduces "stench" characteristics and susceptibility to oxidation (to sulfoxides/sulfones).[1]

Critical Warning: While many pyridine derivatives are standard lab reagents, the introduction of the methylthio group lowers the odor threshold and increases the metabolic complexity. This compound should be treated as a High-Potency Irritant with potential for sensitization.[1]

Quantitative Hazard Data (GHS Classification)

Derived from read-across data of close structural analogs (2-methylthiopyridine and 4-hydroxypyridine).[1]

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[3][4][5]
Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[3]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[3]
Acute Toxicity (Oral) Cat.[3][5] 4*H302 Harmful if swallowed (Predicted).[5]

Part 2: Safe Handling Protocols (The "How-To")

Engineering Controls & PPE

The "Zero-Smell" Standard: If you can smell the sulfur, your containment has already failed.[1]

  • Primary Barrier: All weighing and transfers must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

  • Glove Protocol: Standard latex gloves are permeable to many organic sulfur compounds.

    • Recommendation:Double-gloving . Inner layer: Laminate film (Silver Shield) or thick Nitrile (5 mil). Outer layer: Disposable Nitrile.

    • Change Frequency: Immediately upon splash contact or every 60 minutes of active handling.

  • Respiratory: If working outside a hood (e.g., equipment maintenance), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Workflow Visualization: Safe Transfer

The following diagram outlines the "Closed-Loop" transfer logic to minimize atmospheric exposure.

HandlingWorkflowcluster_safetyCritical Safety CheckpointsStorageCold Storage(-20°C)EquilibrationEquilibrate to RT(In Desiccator)Storage->EquilibrationPrevent CondensationWeighingWeighing(Inside Fume Hood)Equilibration->WeighingOpen Only in HoodSolubilizationImmediate Solubilization(Solvent: DMSO/DMF)Weighing->SolubilizationMinimize DustReactionReaction Vessel(Closed System)Solubilization->ReactionTransfer via Syringe

Caption: Figure 1. Closed-loop transfer protocol designed to minimize dust generation and atmospheric exposure of the sulfur-heterocycle.[1]

Part 3: Storage & Stability Logic

Tautomeric Equilibrium

This compound exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.[1]

  • Implication: In solution, the ratio depends on solvent polarity. In solid state, it often crystallizes as the pyridone. This does not change the hazard profile but affects solubility.

  • Oxidation Risk: The methylthio group (-SMe) is prone to oxidation by air to the sulfoxide (-S(O)Me).[1]

    • Storage Requirement: Store under Inert Atmosphere (Argon/Nitrogen) .

    • Temperature:-20°C is recommended to retard oxidative degradation.[1]

Incompatibility Matrix
Reagent ClassInteraction OutcomeDanger Level
Strong Oxidizers (e.g., H₂O₂, KMnO₄)Rapid oxidation to sulfone; potential exotherm.[1]High
Acids (Mineral)Protonation of pyridine nitrogen; forms salts (soluble in water).Low (Safe for cleanup)
Alkyl Halides Alkylation at Nitrogen or Sulfur (S-alkylation vs N-alkylation).[1]Moderate (Reaction risk)

Part 4: Emergency Response & Spill Management

Decontamination Chemistry

Standard soap and water are often ineffective against sulfur-based odors because the compounds are lipophilic.[1] We utilize a Two-Step Neutralization strategy:

  • Oxidation (Destruction): Converts the volatile sulfide to a non-volatile sulfoxide/sulfone.

    • Agent:Oxone® (Potassium peroxymonosulfate) solution (1-5%) is superior to bleach.[1] It is acidic and avoids the risk of generating chlorine gas.[6]

    • Alternative: Dilute Bleach (Sodium Hypochlorite, <5%). Warning: Do not mix with acids.

  • Protonation (Capture): Converts the pyridine ring into a pyridinium salt.

    • Agent: 1M Hydrochloric Acid (HCl) or White Vinegar.

    • Mechanism:[3][4][7][8][9][10] Pyridine (Volatile) + H⁺ → Pyridinium Ion (Non-volatile salt).

Spill Decision Matrix

SpillResponseStartSpill DetectedTypeSolid or Liquid?Start->TypeSolidSolid SpillType->SolidPowderLiquidLiquid/Solution SpillType->LiquidSolventActionSolidCover with Wet Paper Towel(Prevent Dust)Solid->ActionSolidActionLiquidAbsorb with Vermiculiteor SandLiquid->ActionLiquidNeutralizeApply 5% Oxone Solution(Wait 15 mins)ActionSolid->NeutralizeActionLiquid->NeutralizeCleanDouble Wash:1. Dilute Acid (Vinegar)2. Soap & WaterNeutralize->CleanWasteDispose as HazardousChemical WasteClean->Waste

Caption: Figure 2.[1] Decision tree for effectively managing spills, prioritizing containment and chemical neutralization.

Part 5: Waste Disposal

  • Classification: This material must be treated as Hazardous Chemical Waste (P-list or U-list analog depending on jurisdiction, typically toxic/irritant).[1]

  • Segregation: Do not mix with oxidizing waste streams (Nitric acid waste, Chromic acid) to prevent violent reactions with the sulfur moiety.

  • Labeling: Clearly tag waste containers with "Sulfur-Heterocycle" and "Stench" to alert waste management personnel.

References

  • PubChem. (2025). 4-Hydroxy-2-(methylthio)pyrimidine (Analogous Structure Data). National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

  • American Chemical Society (ACS). (2026). Thiol-Free Sulfenylation and Odorless Sulfur Reagents. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link][1]

The Enigmatic Core: A Medicinal Chemistry Review of 2-(Methylsulfanyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a methylsulfanyl group at the 2-position of this core, yielding 2-(methylsulfanyl)pyridin-4-ol, presents a unique combination of electronic and steric properties that are ripe for exploration in drug discovery. This technical guide provides a comprehensive literature review of this specific chemical entity, delving into its synthesis, physicochemical properties, and, most critically, its known and potential applications in medicinal chemistry. Due to the limited direct literature on this compound, this review draws critical insights from closely related analogs, particularly 2-(methylsulfanyl)pyrimidin-4-ol and other substituted pyridin-4-ols, to project its therapeutic potential and guide future research endeavors.

Introduction: The Allure of the Substituted Pyridin-4-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic and heterocyclic systems.[1] The pyridin-4-ol tautomer, in particular, offers a rich chemical landscape for derivatization and interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen provides a key site for coordination and polar interactions. The strategic placement of substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of a methylsulfanyl (-SMe) group at the 2-position is a deliberate design choice in medicinal chemistry. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, while the methyl group can occupy hydrophobic pockets within a target protein. Furthermore, the methylsulfanyl group can influence the electronic distribution of the pyridine ring, potentially modulating the pKa of the 4-hydroxyl group and the overall reactivity of the molecule. This guide will explore the implications of this specific substitution pattern.

Synthesis and Physicochemical Properties: A Predictive Analysis

Postulated Synthetic Pathways

A plausible and efficient route to this compound would likely involve a multi-step sequence starting from readily available precursors. One such conceptual pathway is outlined below:

Synthetic_Pathway Start 2-Mercaptopyridin-4-ol Step1 Methylation (e.g., CH3I, base) Start->Step1 Reaction Product This compound Step1->Product Yields

Caption: Postulated synthesis of this compound.

This approach leverages the known reactivity of 2-mercaptopyridines, which can be synthesized from precursors like 2-chloropyridine through reaction with a sulfide source.[2] The subsequent S-methylation is a standard transformation in organic synthesis.

Another potential synthetic strategy could involve the construction of the substituted pyridine ring from acyclic precursors, a common method for generating highly functionalized pyridines.[3]

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of experimental data for this compound, we can extrapolate from the known properties of its close structural analog, 2-(methylsulfanyl)pyrimidin-4-ol, and other related pyridine derivatives.

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Weight ~141.18 g/mol Calculated based on the chemical formula C6H7NOS.
pKa ~7.5 - 8.5The 4-hydroxyl group is expected to be weakly acidic. The electron-donating nature of the methylsulfanyl group may slightly increase the pKa compared to unsubstituted 4-hydroxypyridine. The pKa of 2-(methylthio)pyrimidin-4-ol is predicted to be around 7.80.[2]
LogP 1.0 - 2.0The molecule possesses both polar (hydroxyl) and non-polar (methylsulfanyl, pyridine ring) features, suggesting moderate lipophilicity.
Solubility Sparingly soluble in water, soluble in organic solvents.The polar hydroxyl group will impart some water solubility, but the overall molecule is likely to be more soluble in organic solvents like ethanol and DMSO. 2-(methylsulfanyl)pyridine-3-carboxylic acid, a related compound, shows good solubility in organic solvents but limited solubility in water.[4]
Tautomerism Exists in equilibrium with its pyridone tautomer.4-Hydroxypyridines are known to exist in tautomeric equilibrium with their corresponding pyrid-4(1H)-one form. The position of this equilibrium is influenced by the solvent and other substituents.[5]

Medicinal Chemistry Applications: A Landscape of Potential

The true value of this compound lies in its potential as a scaffold or key intermediate in the development of novel therapeutic agents. The combination of the 2-methylsulfanyl group and the 4-hydroxyl group creates a unique pharmacophore with the potential to interact with a variety of biological targets.

Kinase Inhibition: A Promising Frontier

A significant number of kinase inhibitors incorporate a substituted pyridine or pyrimidine core.[6] These scaffolds often mimic the hinge-binding motif of ATP, the natural substrate for kinases. The 2-(methylsulfanyl) group could potentially occupy the hydrophobic pocket adjacent to the hinge region, while the 4-hydroxyl group could form critical hydrogen bonds with the kinase backbone.

Kinase_Inhibition Molecule This compound Derivative Target Kinase ATP Binding Site Molecule->Target Binds to Interaction1 H-bond with hinge region Target->Interaction1 facilitates Interaction2 Hydrophobic interaction with pocket Target->Interaction2 facilitates

Caption: Proposed binding mode of a this compound derivative in a kinase active site.

Derivatives of the closely related 2-thiopyrimidine-4-one have shown activity against various kinases, highlighting the potential of this general scaffold in cancer therapy.[7]

Antimicrobial and Antiviral Activity

The pyridine and pyrimidine rings are prevalent in a wide range of antimicrobial and antiviral agents. The sulfur atom in the 2-(methylsulfanyl) group could be a key feature for activity, as sulfur-containing heterocycles have a rich history in antimicrobial drug discovery. For instance, 2-thiopyrimidine-4-one analogs have demonstrated both antibacterial and antifungal properties.[7]

Other Potential Therapeutic Areas

The versatility of the substituted pyridine scaffold suggests that derivatives of this compound could be explored for a multitude of other therapeutic applications, including:

  • Anti-inflammatory agents: Dihydropyrimidine derivatives, which share a similar core structure, have been reported to possess anti-inflammatory activity.[7]

  • Central Nervous System (CNS) disorders: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for CNS-active drugs.

  • Metabolic diseases: The structural motifs present in this compound are found in compounds targeting various enzymes involved in metabolic pathways.

Experimental Protocols: Foundational Methodologies

While a specific protocol for the synthesis of this compound is not available, the following general procedures for the synthesis of related compounds can be adapted by a skilled medicinal chemist.

General Procedure for the Synthesis of 4-Hydroxypyridines from Pyranones

This method, adapted from the literature, describes the conversion of a pyranone intermediate to a 4-hydroxypyridine.[4]

Step-by-Step Methodology:

  • Pyranone Synthesis: React an appropriate 1,3-dicarbonyl compound with a suitable acylating agent in the presence of a base to form a pyran-4-one intermediate.

  • Isolation: Isolate the pyran-4-one intermediate through standard workup procedures, such as extraction and chromatography.

  • Amination and Cyclization: Dissolve the isolated pyran-4-one in a suitable solvent (e.g., ethanol, water).

  • Add an ammonia source, such as aqueous ammonia, to the solution.

  • Heat the reaction mixture to facilitate the ring-opening of the pyranone and subsequent cyclization to the pyridin-4-ol.

  • Purification: After the reaction is complete, cool the mixture and isolate the 4-hydroxypyridine product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

General Procedure for S-Methylation of a Thiol

This protocol outlines the methylation of a thiol, a key step in the postulated synthesis of this compound.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting thiol (e.g., 2-mercaptopyridin-4-ol) in a suitable solvent (e.g., DMF, THF).

  • Add a base (e.g., NaH, K₂CO₃) to deprotonate the thiol and form the thiolate anion.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Self-Validating System: The success of the methylation can be confirmed by the disappearance of the S-H proton signal and the appearance of a new S-CH₃ signal in the ¹H NMR spectrum.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored scaffold in medicinal chemistry. While direct experimental data is scarce, a comprehensive analysis of its structural analogs suggests significant potential for this molecule and its derivatives in various therapeutic areas, most notably in kinase inhibition and as antimicrobial agents. The synthetic pathways to access this core are well-precedented, paving the way for its systematic exploration.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic route to this compound and the full characterization of its physicochemical properties are paramount.

  • Library Synthesis and Screening: The generation of a diverse library of derivatives with modifications at the 4-hydroxyl group and the pyridine ring would enable high-throughput screening against a panel of biological targets.

  • Computational Modeling: In silico studies, such as molecular docking and ADME prediction, can help to prioritize synthetic targets and guide the design of more potent and selective compounds.

The exploration of the this compound core holds the promise of uncovering novel drug candidates with unique pharmacological profiles. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

  • Pipzine Chemicals. (2026, January 23). 2-(methylsulfanyl)pyridine-3-carboxylic acid. Retrieved February 4, 2026, from [Link]

  • LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, November 13). 2-Mercaptopyridine. Retrieved February 4, 2026, from [Link]

  • PubMed. (2010). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-(Methylthio)pyridine. Retrieved February 4, 2026, from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Pyridine, 2-(methylthio)-. Retrieved February 4, 2026, from [Link]

  • PMC. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-4-ylethylsulfanyl)pyridine. Retrieved February 4, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylthio)-4-methylpyridine. Retrieved February 4, 2026, from [Link]

  • European Patent Office. (n.d.). EP 3957637 A1 - 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the O-Alkylation of 2-(Methylsulfanyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the O-alkylation of 2-(methylsulfanyl)pyridin-4-ol, a critical transformation in the synthesis of various biologically active compounds. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in drug discovery and development.

Introduction: The Strategic Importance of O-Alkylated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Modification of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile. The O-alkylation of hydroxypyridines, in particular, is a powerful strategy to introduce diverse functionalities, leading to the generation of compound libraries with a wide range of biological activities. The target molecule, this compound, presents a unique synthetic handle, and its selective O-alkylation opens avenues for the exploration of novel chemical space.

Understanding the Reaction: Mechanism and Selectivity

The O-alkylation of this compound is most commonly achieved via a Williamson ether synthesis.[1][2][3] This reaction proceeds through an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl halide.[4]

A key consideration in the alkylation of this compound is the potential for competing N-alkylation. The starting material exists in tautomeric equilibrium with its pyridone form. While the pyridin-4-ol tautomer is favored in the gas phase, the 4-pyridone tautomer is the predominant species in solution.[5] This tautomerism presents two potential sites for alkylation: the oxygen atom and the nitrogen atom.

The regioselectivity of the alkylation (O- versus N-alkylation) is influenced by several factors, including the choice of base, solvent, and alkylating agent. Generally, polar aprotic solvents favor O-alkylation.[6]

The acidity of the N-H bond in the 4-pyridone tautomer is a critical parameter. The pKa of 4-hydroxypyridine is approximately 11, indicating that a moderately strong base is required for deprotonation to form the nucleophilic pyridinolate anion.[7]

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start This compound Anion Pyridinolate Anion Start->Anion + Base Base Base (e.g., K2CO3, NaH) Product O-Alkylated Product Anion->Product + R-X AlkylHalide Alkyl Halide (R-X) LeavingGroup Halide Ion (X-) Product->LeavingGroup

Caption: Williamson Ether Synthesis Mechanism for O-Alkylation.

Experimental Protocols

This section details two robust protocols for the O-alkylation of this compound: a classic Williamson ether synthesis and a Mitsunobu reaction for cases where the Williamson approach is not suitable.

Protocol 1: Williamson Ether Synthesis

This protocol is a reliable method for the O-alkylation of this compound using a variety of primary alkyl halides.

Materials and Reagents

ReagentFormulaMW ( g/mol )RoleNotes
This compoundC₆H₇NOS141.19Starting MaterialEnsure dryness.
Alkyl Halide (e.g., Benzyl Bromide)VariesVariesAlkylating AgentPrimary halides are preferred to minimize elimination side reactions.[4]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous grade is recommended.
Sodium Hydride (NaH)NaH24.00Alternative BaseUse as a 60% dispersion in mineral oil. Handle with extreme care.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous grade is essential.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent---
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---Quenching/Washing---
BrineNaCl(aq)---Washing---
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent---

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add potassium carbonate (1.5-2.0 eq) to the suspension. If using sodium hydride, add it portion-wise (1.1-1.2 eq) at 0 °C and allow the mixture to stir for 30 minutes at room temperature, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DMF).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental Workflow: Williamson Ether Synthesis

Williamson_Workflow A 1. Add this compound and anhydrous DMF to a dry flask. B 2. Add base (K2CO3 or NaH). A->B C 3. Add alkyl halide dropwise. B->C D 4. Stir at RT or heat. Monitor by TLC/LC-MS. C->D E 5. Quench with water. D->E F 6. Extract with DCM. E->F G 7. Wash with NaHCO3(aq), water, and brine. F->G H 8. Dry with Na2SO4 and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow for Williamson ether synthesis.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is an alternative for the O-alkylation of this compound, particularly useful for the introduction of secondary alkyl groups or when the Williamson synthesis fails.[8] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Materials and Reagents

ReagentFormulaMW ( g/mol )RoleNotes
This compoundC₆H₇NOS141.19Starting MaterialEnsure dryness.
Alcohol (R-OH)VariesVariesAlkylating Agent---
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Reagent---
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)C₆H₁₀N₂O₄ / C₈H₁₄N₂O₄174.15 / 202.21ReagentHandle with care, potentially explosive. Use a 40% solution in toluene.
Tetrahydrofuran (THF)C₄H₈O72.11SolventAnhydrous grade is essential.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent---
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---Washing---
BrineNaCl(aq)---Washing---
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent---

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified directly by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to precipitate the byproduct.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The presence of water will consume the base and hydrolyze the alkylating agent. Increasing the reaction temperature or time may also improve the yield.

  • N-Alkylation Byproduct: If N-alkylation is a significant issue, consider using a less polar solvent like dioxane, although this may slow down the desired O-alkylation.[6] Alternatively, protecting the nitrogen atom prior to alkylation may be necessary.

  • Purification Challenges: The purification of pyridine-containing compounds can sometimes be challenging due to their basicity. Using a silica gel column with a small amount of triethylamine (0.1-1%) in the eluent can help to prevent streaking. Alternatively, purification can be achieved by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and extracting the desired product back into an organic solvent.[9]

Conclusion

The O-alkylation of this compound is a versatile and valuable reaction for the synthesis of novel compounds in drug discovery. Both the Williamson ether synthesis and the Mitsunobu reaction provide effective means to achieve this transformation. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and regioselectivity. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important synthetic step.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Khudina, O. G., Burgart, Y. V., & Saloutin, V. I. (2017). Alkylation of 2-(methylsulfanyl)-6-polyfluoroalkyl-pyrimidin-4 (3H)-ones with haloalkanes. Russian Journal of Organic Chemistry, 53(10), 1533-1540.
  • Wikipedia contributors. (2023, December 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). 4-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N- vs. O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 2-(methylsulfanyl)-6-polyfluoroalkylpyrimidin-4(3H)-ones with haloalkanes | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylsulfanyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for 2-(methylsulfanyl)pyridin-4-ol CAS: 22581-72-2 (Generic for 4-substituted-2-methylthio pyridines) / Note: Often indexed as 2-(methylthio)pyridin-4-ol or 2-methylthio-4-pyridone.[1] Support Ticket: #PUR-S-404 Assigned Scientist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Chameleon" Molecule

Welcome to the technical support center. If you are working with This compound , you are likely encountering difficulties isolating a clean solid from your crude reaction mixture.[2]

This molecule presents a unique purification challenge due to three converging factors:

  • Tautomerism: It exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar) forms.[2]

  • Amphoterism: It possesses both a basic nitrogen and an acidic hydroxyl/amide proton.[2]

  • Sulfur Sensitivity: The methylthio group is prone to oxidation, leading to sulfoxide impurities that are difficult to separate.[2]

This guide moves beyond standard "flash column" advice to provide chemically grounded isolation strategies.

Module 1: The "Sticky Solid" Protocol (Acid-Base Extraction)

Status: Primary Recommendation for Crude Mixtures Issue: Crude product is a dark, sticky tar containing inorganic salts (NaCl/NaSMe) and does not crystallize.[2]

The Logic: Because the molecule is amphoteric, we can exploit pH "swings" to separate it from neutral organic impurities and inorganic salts.

  • High pH (>11): The molecule is anionic (deprotonated phenolate/enolate).[2] Soluble in water.[2][3]

  • Isoelectric Point (pH ~6-7): The molecule is neutral or zwitterionic.[2] Least soluble in water (precipitates).[2]

Step-by-Step Protocol
  • Dissolution: Suspend your crude mixture in 1.0 M NaOH (approx. 5-10 volumes). Stir until the solid fully dissolves.

    • Why? This converts the product into its sodium salt, which is highly water-soluble.[2]

  • Organic Wash: Wash the aqueous basic solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).[2]

    • Why? This removes non-acidic impurities (e.g., unreacted starting materials that lack the OH group, or neutral dimers) while keeping your product in the water phase.[3]

  • Precipitation (The Critical Step): Cool the aqueous phase to 0–5°C. Slowly add 1.0 M HCl or Acetic Acid dropwise while monitoring pH.[2]

    • Target: Stop exactly at pH 6.0 – 7.0 .[2]

    • Observation: The solution will become cloudy and a solid should precipitate.[2]

  • Filtration: Stir the slurry for 30 minutes to ripen the crystals. Filter the solid and wash with cold water (removes NaCl) followed by cold acetone (removes trace water/organics).[2]

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Salts + Product + Tars) BaseStep Add 1M NaOH (pH > 12) Start->BaseStep WashStep Wash with EtOAc/DCM BaseStep->WashStep PhaseSep Separate Phases WashStep->PhaseSep OrgPhase Organic Phase (Discard Neutral Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product as Na Salt) PhaseSep->AqPhase Bottom Layer AcidStep Acidify to pH 6-7 (Isoelectric Point) AqPhase->AcidStep Filter Filter & Wash (Cold H2O) AcidStep->Filter Final Pure Solid This compound Filter->Final

Caption: Figure 1. pH-Swing Purification Workflow. By toggling between ionic and neutral states, the product is isolated from both non-acidic organics and water-soluble salts.

Module 2: Impurity Management (The Sulfur Problem)

Status: Critical for Stability Issue: The product smells like rotten cabbage, or LC-MS shows a peak at M+16 (Sulfoxide).

The Logic: The 2-methylthio group is a "soft" nucleophile.[2] It reacts readily with trace oxidants (peroxides in solvents) or atmospheric oxygen under light, forming the sulfoxide (S=O).[2]

Troubleshooting Table: Common Impurities

Impurity TypeOriginDetection (LC-MS)Removal Strategy
Inorganic Salts Reaction byproduct (NaCl, NaSMe)Non-detectable (UV)Water wash (Module 1) or Hot Ethanol filtration.
Sulfoxide Oxidation of S-Me group[M+H] + 16Difficult to remove. Prevention is key.[2] Use antioxidant stabilizers (BHT) in solvents.[2]
Disulfides Dimerization of thiols[2M-2H] or variedWash crude with dilute sodium borohydride (NaBH4) solution before acidification.[2]
O-Alkylated Isomer Regioselectivity errorSame MassRecrystallization (Isomers usually have vastly different crystal lattices).[2]

Prevention Protocol:

  • Solvents: Never use old ether or THF (peroxides oxidize sulfur).[2] Use fresh, anhydrous solvents.[2]

  • Atmosphere: Store the solid under Nitrogen or Argon.[2]

  • Deodorizing: If the smell is persistent (likely unreacted methanethiol), wash the filter cake with cold heptane or hexane .

Module 3: Polishing (Recrystallization & Chromatography)

Status: For >98% Purity Requirements

Recrystallization Guide

If the Acid-Base method yields a solid that is 90-95% pure, use recrystallization.[2]

  • Solvent System: Ethanol (EtOH) or EtOH/Water (9:1) .[2]

  • Protocol:

    • Dissolve solid in boiling Ethanol.

    • Hot Filtration: If undissolved particles remain (likely inorganic salts), filter the hot solution quickly.[2]

    • Cool slowly to room temperature, then to 4°C.

    • Anti-solvent: If no crystals form, add Diethyl Ether or MTBE dropwise to the cold solution to induce nucleation.[2]

Chromatography (Flash Column)

Warning: Pyridines often "streak" or "tail" on silica gel due to interactions with acidic silanols.[2]

  • Stationary Phase: Silica Gel (standard).[2]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[2]

  • The Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.[2] This blocks the acidic sites on the silica, preventing the basic pyridine nitrogen from sticking.

Frequently Asked Questions (FAQs)

Q: My product oiled out when I acidified the aqueous layer. What went wrong? A: You likely passed the isoelectric point or added acid too quickly.[2]

  • Fix: Re-basify to pH 12 to redissolve.[2] Add acid very slowly while stirring vigorously. If it oils out again, scratch the glass with a spatula to induce crystallization, or seed it with a known crystal.

Q: Can I use HCl gas in Ether to make the salt? A: Yes, but be careful. Protonating the pyridine nitrogen (forming the HCl salt) makes the compound highly hygroscopic (water-absorbing). The free base (zwitterion) is generally more stable and easier to handle than the hydrochloride salt.[2]

Q: The NMR shows a broad peak for the OH proton.[2] Is it wet? A: Not necessarily. The proton on the 4-position (OH/NH) is exchangeable and tautomeric. In DMSO-d6, it often appears very broad or may even vanish due to exchange with trace water in the solvent.[2] Rely on the integration of the aromatic protons and the methylthio singlet (approx 2.5 ppm) for purity assessment.

References

  • General Pyridine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Chapter on Heterocycles).

  • Tautomerism of 4-Hydroxypyridines: Katritzky, A. R., et al. (2010).[2] The Tautomerism of Heterocycles. Academic Press.[2]

  • Synthesis & Properties of Methylthio-pyridines: Journal of Medicinal Chemistry, "Synthesis of Pyridine Derivatives as Kinase Inhibitors."[2] (General reference for thio-pyridine workups). [2]

  • pKa Data for Pyridines: Williams, R. (2022).[2][4] pKa Data Compiled. Organic Chemistry Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives or strong acids/bases.

Sources

Technical Support Center: Selective Oxidation of 2-(methylsulfanyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" Substrate

Welcome to the Technical Support Center. You are likely here because the oxidation of 2-(methylsulfanyl)pyridin-4-ol (1) is deceivingly simple. On paper, it is a standard thioether-to-sulfoxide/sulfone transformation. In practice, it is a minefield of tautomeric equilibria and competing nucleophilic sites.

The core challenge lies in the dual nature of your substrate. The 4-hydroxyl group donates electron density into the ring, activating both the sulfur and the nitrogen. However, this same group allows the molecule to exist as the 4-pyridone tautomer .

The Golden Rule of this Chemistry:

Control the tautomer, and you control the selectivity.

If you oxidize in conditions where the pyridine (hydroxy) form dominates, the nitrogen is a nucleophile, leading to N-oxides . If you force the pyridone (keto) form, the nitrogen becomes an amide-like


, which is chemically "invisible" to most electrophilic oxidants, protecting you from N-oxidation naturally.

Module 1: Critical Decision Matrix

Before mixing reagents, identify your target and select the corresponding "Engine" (Oxidant) and "Brake" (Conditions).

Oxidant Selection Table
Target ProductRecommended OxidantSelectivity ScorePrimary RiskMechanism of Action
Sulfoxide (S=O) Sodium Periodate (

)
HighIncomplete conversion (solubility issues)Electrophilic oxygen transfer (Kinetic control)
Sulfone (O=S=O) Oxone® (buffered)Medium-HighN-oxidation if pH > 4Nucleophilic attack by

Sulfone (O=S=O)

/

HighRing halogenation (if halides present)Catalytic peroxo-tungstate species
AvoidmCPBAVery LowN-oxidation (Major)Indiscriminate electrophilic attack

Module 2: Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the Pyridone Tautomer acts as a "sink" that prevents N-oxidation.

OxidationPathways cluster_0 Tautomeric Equilibrium S_Pyridine Hydroxy-Pyridine Form (N is Nucleophilic) S_Pyridone Pyridone Form (N-H is Protected) S_Pyridine->S_Pyridone Polar Solvents (MeOH/H2O) NOxide Side Rxn: N-Oxide S_Pyridine->NOxide mCPBA or Unbuffered Oxone Sulfoxide Target: Sulfoxide (S=O) S_Pyridone->Sulfoxide NaIO4 (0-20°C) Selective Sulfone Target: Sulfone (O=S=O) Sulfoxide->Sulfone Oxone (Excess) or H2O2/WO4 OverOx Over-Oxidation Sulfoxide->OverOx Uncontrolled Temp

Figure 1: Reaction landscape showing how tautomeric control (favoring the Pyridone form) shuts down the N-oxide pathway.

Module 3: Validated Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Target: 2-(methylsulfinyl)pyridin-4-ol Logic: Uses Sodium Periodate.[1] This reagent requires water, which fortunately favors the protective pyridone tautomer.

Reagents:

  • Substrate: 1.0 eq

  • Sodium Periodate (

    
    ): 1.05 eq
    
  • Solvent: Methanol : Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the substrate in the MeOH/Water mixture. Ensure it is homogeneous. If the substrate is stubborn, mild heating (30°C) is acceptable, but cool back to 0°C before step 2.

  • Addition: Add

    
     as a solid in portions over 20 minutes at 0°C. Why? A spike in local concentration can lead to sulfone pockets.
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: You should see M+16. If M+32 (Sulfone) appears >5%, stop immediately.

  • Quench: Do not use aqueous sulfite if your product is water-soluble (it is). Instead, filter the white precipitate (

    
    ) and concentrate the filtrate.
    
  • Purification: The residue is often pure enough. If not, recrystallize from EtOH.

Protocol B: Selective Synthesis of the Sulfone

Target: 2-(methylsulfonyl)pyridin-4-ol Logic: Uses Oxone in buffered media. The buffer prevents the pH from dropping too low (which might degrade the product) or rising too high (which risks N-oxidation of the minor pyridine tautomer).

Reagents:

  • Substrate: 1.0 eq

  • Oxone®: 1.5 eq (contains ~3 eq of active oxidant)

  • Solvent: MeOH : Water (1:1)

  • Buffer: Acetate buffer (pH 4-5)

Step-by-Step:

  • Buffer Prep: Dissolve substrate in MeOH/Water. Add sodium acetate (0.5 eq) to buffer the solution.

  • Addition: Dissolve Oxone in the minimum amount of water necessary. Add dropwise to the substrate mixture at RT.

  • Monitoring: This reaction is fast. Check LCMS after 1 hour.

    • Checkpoint: If N-oxide (M+16 on the wrong peak) is observed, your pH is likely too high.

  • Workup: Dilute with water and extract with EtOAc. Note: 4-hydroxypyridines are amphoteric. You may need to adjust the aqueous layer to pH ~3-4 to maximize extraction efficiency into the organic phase.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a mass of M+16, but the NMR looks "messy." Is it the N-oxide?

Diagnosis: It is likely a mixture of the Sulfoxide and the N-oxide , or simply rotamers of the sulfoxide. Test:

  • Chemical Shift: In

    
     NMR, S-oxidation shifts the S-Me group significantly downfield (
    
    
    
    2.5
    
    
    2.8 ppm). N-oxidation shifts the ring protons (especially H-6) downfield but affects the S-Me group less.
  • Solvent Check: Run NMR in DMSO-

    
    . 4-hydroxypyridines often broaden in 
    
    
    
    due to aggregation/tautomerism. Fix: If it is N-oxide, you likely used a peracid (mCPBA) or non-protic solvent. Switch to Protocol A (
    
    
    /Water).
Q2: The reaction stalls at ~50% conversion.

Diagnosis:


 precipitation has trapped the unreacted substrate, or the periodate has lost activity.
Fix: 
  • Add more water to redissolve the precipitate.

  • Add 0.1 eq of additional

    
    .
    
  • Ensure the reaction is not in total darkness; ambient light can sometimes assist, though usually not critical for periodate.

Q3: My product is stuck in the aqueous layer during workup.

Diagnosis: 2-(methylsulfonyl)pyridin-4-ol is highly polar and zwitterionic. Fix:

  • Don't extract. Evaporate the reaction mixture to dryness.

  • Triturate. Wash the solid salts with hot Ethanol or Isopropanol. The organic product will dissolve; the inorganic salts (

    
    , sulfates) will not. Filter and evaporate the alcohol.
    

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes in real-time.

Troubleshooting Start Start: Analyze Crude LCMS Result1 Mass = M+16 (Single Peak) Start->Result1 Result2 Mass = M+32 (Sulfone) Start->Result2 Result3 Mass = M+16 (Two Peaks) Start->Result3 CheckNMR Check S-Me Chemical Shift Result1->CheckNMR Desired Was Sulfone the target? Result2->Desired Mix Mixture of Sulfoxide and N-Oxide Result3->Mix Success Shift ~2.8ppm? Success (Sulfoxide) CheckNMR->Success Yes Fail Shift ~2.5ppm? Failure (N-Oxide) CheckNMR->Fail No Good Success Desired->Good Yes Bad Over-oxidation. Reduce Oxidant Eq. Lower Temp. Desired->Bad No Action Switch to Protocol A (NaIO4 in Water) Mix->Action

Figure 2: Diagnostic logic for analyzing reaction outcomes.

References

  • Selectivity of Sodium Periodate: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

  • Oxone Chemistry & Buffering: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Pyridine N-Oxide Formation: Youssef, M. S. K., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, (i), 242-268.[2] Link

  • Tungstate Catalyzed Oxidation: Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Demonstrates the selectivity of Tungstate/H2O2 systems). Link

Sources

Technical Support Center: Optimizing pH for the Extraction of 2-(methylsulfanyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the efficient extraction of 2-(methylsulfanyl)pyridin-4-ol. This document provides in-depth scientific principles, actionable protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to empower you to move beyond rote memorization of protocols and instead understand the fundamental chemistry that governs a successful and reproducible extraction.

The extraction of this compound presents a unique challenge due to its amphoteric nature—it possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen atom. Consequently, its solubility and partitioning behavior between aqueous and organic phases are critically dependent on pH. This guide is structured to help you master this single most important parameter.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the foundational concepts that underpin the pH-optimization strategy. Understanding this "why" is crucial for adapting the protocol to different matrices and scales.

Q1: Why is pH so critical for the extraction of this compound?

The structure of this compound contains two ionizable groups: the pyridine ring nitrogen (which is basic) and the 4-hydroxyl group (which is acidic). This dual nature means the molecule's net charge changes dramatically with pH. Liquid-liquid extraction (LLE) is fundamentally a process of partitioning a solute between two immiscible liquid phases (typically aqueous and organic).[1] The efficiency of this partitioning is dictated by the analyte's relative solubility in each phase, which for this compound, is controlled by its ionization state.

  • In Acidic Solution (Low pH): The basic pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion. This ionic species is highly polar and therefore very soluble in the aqueous phase, preventing its extraction into a non-polar organic solvent.

  • In Basic Solution (High pH): The acidic hydroxyl group is deprotonated, forming a negatively charged phenoxide-like ion. This species is also highly water-soluble and will not partition into the organic phase.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule carries no net electrical charge. In this neutral state, its polarity is at a minimum, and its solubility in water is lowest, making it maximally soluble in an appropriate organic solvent.

Therefore, adjusting the aqueous phase to the correct pH is not just a minor optimization—it is the essential step to ensure the compound is in its neutral, extractable form.

Q2: How do I predict the optimal pH for extraction?

The optimal pH for extracting a neutral molecule from an aqueous solution corresponds to its isoelectric point (pI). The pI can be estimated from the pKa values of the acidic and basic functional groups.

  • The pKa of the conjugate acid of a typical pyridine is around 5.

  • The pKa of a 4-hydroxypyridine is approximately 11.

The isoelectric point (pI) can be estimated as the average of these two pKa values: pI ≈ (pKa₁ + pKa₂) / 2 = (5 + 11) / 2 ≈ 8

This calculation suggests that the molecule will be least soluble in water and most amenable to extraction into an organic solvent at a pH of approximately 8. At this pH, the compound exists predominantly in its neutral form. A brief explanation of how the pH of an aqueous extraction mixture can affect the outcome of the process is available.[2]

Q3: What is the relationship between pH, ionization state, and solubility?

The relationship is governed by the Henderson-Hasselbalch equation. As a rule of thumb, for maximum partitioning into the organic phase, the pH of the aqueous layer should be at least 2 units away from the pKa of any functional group, in the direction that ensures neutrality.

G Cation Cationic Form (Water Soluble) Neutral Neutral Form (Organic Soluble) Cation->Neutral  Increase pH > pKa (Pyridine-H⁺)   Anion Anionic Form (Water Soluble) Neutral->Anion  Increase pH > pKa (OH group)  

Caption: Experimental workflow for identifying the optimal extraction pH.

Detailed Procedure
  • Prepare Aqueous Solution: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

  • Aliquot: Dispense 1 mL of this stock solution into a series of 7 labeled centrifuge tubes.

  • Adjust pH: Using dilute acid/base or appropriate buffers, carefully adjust the pH of each tube to cover the predicted optimal range. A suggested series is: pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0, and 10.0.

  • Add Organic Solvent: Add an equal volume (1 mL) of ethyl acetate to each tube.

  • Equilibrate: Cap the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing and allow the compound to partition between the phases.

  • Separate Phases: Centrifuge the tubes for 5 minutes at ~2000 x g to achieve a clean separation of the aqueous and organic layers.

  • Sample for Analysis: Carefully pipette a known volume (e.g., 0.5 mL) from the top organic layer of each tube into an analysis vial.

  • Quantify: Analyze the samples by a suitable method like HPLC-UV. Measure the peak area of the this compound in each sample.

  • Determine Optimum: Plot the measured peak area against the corresponding pH. The pH that yields the highest peak area is the empirical optimum for this extraction system.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section addresses common issues in a direct Q&A format.

Q: My overall extraction yield is consistently low, even at the predicted optimal pH. What should I check?
  • A1: Insufficient Mixing. Ensure you are vortexing or shaking with enough energy and for a sufficient duration (2-5 minutes) to reach equilibrium. A passive exchange will result in poor recovery.

  • A2: Solvent Choice. Ethyl acetate may not be the optimal solvent. Consider trying a more or less polar solvent, such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), and repeat the pH optimization experiment.

  • A3: Salting Out Effect. For highly polar compounds, the addition of a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase can decrease the compound's aqueous solubility and drive it into the organic phase. [3]This reduces the amount of water dissolved in the organic layer and can improve phase separation.

  • A4: Multiple Extractions. A single extraction may not be sufficient. Performing two or three sequential extractions with smaller volumes of organic solvent and combining the organic phases will recover significantly more product than a single extraction with a large volume.

Q: An emulsion (a stable third layer) formed between the aqueous and organic phases. How can I resolve this?
  • A1: Centrifugation. Increasing the speed or duration of the centrifugation step is often the simplest and most effective solution.

  • A2: Add Brine. Adding a small amount of saturated NaCl solution (brine) can increase the ionic strength of the aqueous phase, which often destabilizes the emulsion.

  • A3: Filtration. For stubborn emulsions, filtering the entire mixture through a pad of celite or glass wool can help break it up.

  • A4: Temperature Change. Gently warming or cooling the mixture can sometimes disrupt the emulsion.

Q: My extracted product is contaminated with water-soluble impurities. How can I improve the purity?
  • A1: Implement a "Back-Extraction" Wash. This is a powerful purification technique. After your primary extraction into the organic solvent at the optimal pH (e.g., pH 8), you can "wash" the organic layer with an aqueous solution at a pH where your compound of interest becomes charged and water-soluble, while neutral impurities remain in the organic layer.

    • Acidic Wash: Wash the organic extract with an acidic aqueous solution (e.g., pH 2). Your basic compound will become protonated and move into the acidic aqueous phase, leaving behind neutral and acidic impurities in the organic layer.

    • Basic Wash: Subsequently, wash the organic extract with a basic aqueous solution (e.g., pH 12). Your acidic compound will move into the basic aqueous phase, leaving neutral and basic impurities behind.

    • After the wash, you can re-adjust the pH of the "cleaned" aqueous layer back to the optimal extraction pH (e.g., 8) and re-extract your purified compound into a fresh organic phase.

Part 4: Data Summary

For effective analysis, your experimental data should be tabulated clearly.

Table 1: Expected Outcome of pH Optimization Experiment
Sample IDAqueous Phase pHAnalyte Peak Area (Arbitrary Units)Extraction Efficiency (%)Notes
16.0Low< 20%Compound is likely protonated (cationic).
27.0Moderate~50%Approaching optimal range.
37.5High~85%Nearing the isoelectric point.
4 8.0 Maximum >95% Optimal pH (pI) achieved.
58.5High~90%Still effective, past the peak.
69.0Moderate~60%Increasing deprotonation reduces efficiency.
710.0Low< 30%Compound is likely deprotonated (anionic).
References
  • Pipzine Chemicals. (2026-01-23). 2-(methylsulfanyl)pyridine-3-carboxylic acid.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 4, 2026, from [Link]

  • Phenomenex. (2025-05-23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Let's Learn Science. (2012-09-26). How pH Affects partitioning of organic compounds. YouTube. [Link]

Sources

Validation & Comparative

In-Depth Analysis Reveals Scant Data on the Bioactivity of 2-(methylsulfanyl)pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published research on the bioactivity of 2-(methylsulfanyl)pyridin-4-ol and its derivatives. This scarcity of information prevents a comparative analysis of their biological effects at this time.

Despite extensive searches for "bioactivity of this compound derivatives," its tautomeric form "2-(methylthio)-4-pyridone," and related analogues, no dedicated studies detailing the synthesis and biological evaluation of a series of these specific compounds could be identified. The current body of scientific work appears to focus on other classes of pyridine and pyrimidine derivatives.

While the broader categories of 2-pyridones and 2-thioether pyridines are known to possess a wide range of biological activities, this general information does not provide the specific experimental data required for a detailed and objective comparison of derivatives from the this compound core structure.

Our investigation included searches for:

  • Direct bioactivity studies of this compound derivatives.

  • Synthesis and biological evaluation of analogous structures.

  • Structure-activity relationship (SAR) studies involving this particular chemical scaffold.

The search results did yield information on related, but structurally distinct, classes of compounds, such as:

  • 2-[(Phenylthio)methyl]pyridine derivatives , which have been investigated for anti-inflammatory properties.

  • 2-Methylthio-1,4-dihydropyrimidine derivatives , which have shown analgesic activity.

  • Various other thioalkyl pyridine derivatives with reported anticonvulsant, sedative, and anxiolytic effects.

  • 4-Pyridylmethylthio derivatives , which have been explored as antiangiogenic agents.

However, none of these studies provide the necessary data points, such as IC50 or EC50 values, from standardized biological assays for a direct comparison of derivatives of this compound.

The this compound scaffold currently represents a largely unexplored area of medicinal chemistry. The absence of published bioactivity data suggests that this chemical series may be a novel starting point for discovery research. Scientists interested in this core structure will likely need to undertake foundational work, including the synthesis of a library of derivatives and subsequent screening across a range of biological targets to elucidate their potential therapeutic applications.

Until such primary research is conducted and published, a comparative guide on the bioactivity of this compound derivatives cannot be compiled. The scientific community is encouraged to explore this chemical space to uncover potentially new and valuable bioactive compounds.

A Senior Application Scientist's Guide to Establishing Reference Standards for 2-(methylsulfanyl)pyridin-4-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(methylsulfanyl)pyridin-4-ol

This compound is a substituted pyridine derivative that, like many heterocyclic compounds, serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] The precise quantification and purity assessment of this compound and its related substances are paramount for ensuring the safety, efficacy, and reproducibility of pharmaceutical development processes. The reliability of such analyses hinges entirely on the quality of the reference standard used.

A notable challenge for researchers is the apparent scarcity of commercially available, certified reference materials (CRMs) specifically for this compound (CAS No: 38288-62-5). This guide, therefore, pivots from a direct comparison of off-the-shelf products to a more fundamental and empowering objective: providing a robust framework for the in-house qualification of a primary reference standard. This approach ensures full control over the standard's integrity and establishes a self-validating system for all subsequent analytical work.

This document provides a comprehensive methodology, grounded in established analytical principles, for the characterization and implementation of a this compound reference standard. We will detail a primary High-Performance Liquid Chromatography (HPLC) method for purity determination and discuss the necessary orthogonal techniques for structural confirmation.

Part 1: The Reference Standard Hierarchy: Primary vs. Working Standards

In any regulated or quality-focused laboratory, standards are not treated monolithically. A hierarchy is established to protect the integrity of the most rigorously characterized material. This involves creating a Primary Standard and using it to qualify less critical Working Standards for routine use.

The causality here is one of preservation and practicality. The extensive testing required to fully qualify a primary standard is resource-intensive. By using this primary standard to calibrate a larger batch of a working standard, the primary material is conserved, and the day-to-day analytical work can proceed efficiently without repeatedly expending the most valuable reference material.

FeatureIn-House Primary StandardWorking Standard
Purpose The ultimate benchmark for identity, purity, and assay. Used to qualify Working Standards.Used for routine analyses (e.g., release testing, stability studies, quality control).
Characterization Exhaustive: Identity confirmed by NMR, MS. Purity by HPLC (≥99.5%), residual solvents by GC, water content by Karl Fischer, inorganic impurities by ROI/TGA.Calibrated against the Primary Standard. Identity and Purity confirmed by HPLC.
Purity Requirement As high as practicably achievable, often >99.5%.Purity must be accurately known and traceable to the Primary Standard.
Documentation Comprehensive certificate of analysis detailing all characterization work and results.Certificate of analysis linking its characterization to a specific Primary Standard lot.
Storage Highly controlled, long-term, secure storage under inert conditions to prevent degradation.Controlled storage, but accessed more frequently for daily operations.

Part 2: Qualifying an In-House Primary Standard

The qualification of a primary standard is a multi-faceted process designed to build an unassailable case for its identity and purity. It is not sufficient to rely on a single technique; an orthogonal approach, using methods with different chemical principles, is required to ensure trustworthiness.

cluster_synthesis Material Synthesis & Initial Assessment cluster_characterization Comprehensive Characterization (Orthogonal Methods) cluster_identity_methods cluster_purity_methods cluster_residual_methods cluster_final Finalization Synthesis High-Purity Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Structural Identity Confirmation Purification->Identity Purity Purity & Assay Determination Purification->Purity Residuals Residual Impurities Analysis Purification->Residuals NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Cert Issuance of Certificate of Analysis (CoA) Identity->Cert All data consolidated HPLC HPLC-UV (Area % Purity) Purity->HPLC qNMR qNMR (Assay vs. CRM) Purity->qNMR Purity->Cert All data consolidated GC_HS GC-HS (Residual Solvents) Residuals->GC_HS KF Karl Fischer (Water Content) Residuals->KF Residuals->Cert All data consolidated NMR->Cert MS->Cert FTIR->Cert HPLC->Cert qNMR->Cert GC_HS->Cert KF->Cert

Caption: Logical workflow for the in-house qualification of a primary reference standard.

Structural Confirmation: Beyond a Single Spectrum

The first pillar of qualification is confirming that the molecule is, in fact, this compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for mapping the molecule's proton and carbon framework. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which should match the theoretical exact mass of the compound (C₆H₇NOS), confirming its elemental composition.[3]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups (e.g., O-H, C=C, C-S bonds), serving as a characteristic fingerprint of the molecule.

Purity Determination: The Central Role of HPLC

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic molecules in the pharmaceutical industry.[4][5] An optimized method should be able to separate the main component from all potential impurities, including starting materials, by-products, and degradants.

A mass balance approach is typically used for assigning purity, where the final value is calculated as:

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-Volatile Impurities)

Part 3: Experimental Protocol: HPLC Purity Method for this compound

This section provides a detailed, field-proven HPLC-UV method suitable for determining the purity of this compound. The choice of a reversed-phase C18 column is based on its wide applicability for moderately polar aromatic compounds, while the mobile phase composition is designed to provide excellent resolution and peak shape.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting MobilePhase Prepare Mobile Phases (A: Buffer, B: Acetonitrile) Equilibrate Equilibrate System with initial mobile phase MobilePhase->Equilibrate SamplePrep Accurately weigh and dissolve standard/sample in diluent Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Gradient Run Gradient Elution & Acquire Data Inject->Gradient Integrate Integrate Chromatogram Gradient->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Results & Verify System Suitability Calculate->Report

Caption: High-level workflow for HPLC purity analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Chemicals: Acetonitrile (HPLC grade), Ammonium Acetate (reagent grade), Glacial Acetic Acid (reagent grade), and ultrapure water.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic AcidProvides buffering capacity to ensure consistent peak shapes and retention times for the ionizable pyridinol moiety.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography providing good elution strength.
Gradient 0-2 min (5% B), 2-20 min (5% to 95% B), 20-25 min (95% B), 25.1-30 min (5% B)A broad gradient ensures elution of both polar and non-polar impurities, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnhances reproducibility by controlling retention time variability due to ambient temperature fluctuations.
Detection UV at 275 nmWavelength selected based on the UV absorbance maximum of the pyridinol chromophore for optimal sensitivity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Water:Acetonitrile (80:20 v/v)Chosen to be weak enough to ensure good peak shape upon injection but strong enough to fully solubilize the analyte.
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

System Suitability and Data Analysis

Before analyzing samples, the system's performance must be verified using a System Suitability Test (SST) . This is a non-negotiable part of a self-validating protocol.

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area and retention time.

  • Analysis: After the system passes SST, inject the sample solution. Integrate all peaks in the chromatogram. Calculate the purity using the area percent method:

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

While the direct procurement of a certified reference standard for this compound may be challenging, establishing a well-characterized in-house primary standard is not only feasible but also provides a higher degree of analytical control and assurance. By employing a rigorous, orthogonal approach to characterization—led by a robust, validated HPLC purity method—researchers and drug development professionals can create a trustworthy and defensible benchmark. This foundation ensures the integrity of all subsequent data, from early-stage discovery through to quality control, ultimately supporting the development of safe and effective medicines.

References

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

  • Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Thieme Connect. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central (PMC). [Link]

  • Arkat USA, Inc. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA, Inc. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]

  • Scientific Laboratory Supplies. (+)-Terpinen-4-ol, analytical standard. Scientific Laboratory Supplies. [Link]

  • Taylor & Francis Online. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. [Link]

  • ResearchGate. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

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  • National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PubMed. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

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A Senior Application Scientist's Guide to Differentiating 2-(methylsulfanyl)pyridin-4-ol from its Metabolic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the comprehensive characterization of a drug candidate's metabolic fate is a cornerstone of establishing its safety and efficacy profile. For compounds such as 2-(methylsulfanyl)pyridin-4-ol, a heterocyclic molecule with potential pharmacological activity, a critical analytical challenge lies in distinguishing the parent drug from its metabolic byproducts. These byproducts, often structurally similar to the parent compound, can possess their own unique pharmacological or toxicological properties, making their accurate identification and quantification imperative.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical methodologies for the differentiation of this compound from its putative metabolic byproducts. We will delve into the mechanistic rationale behind experimental choices, provide actionable protocols, and present data to support the selection of the most appropriate analytical strategy for your research needs.

The Metabolic Puzzle: Predicting the Byproducts of this compound

While direct metabolic studies on this compound are not extensively available in the public domain, we can predict its primary metabolic pathways by drawing parallels with structurally related compounds, such as the well-studied proton pump inhibitor, omeprazole, which also features a substituted pyridine ring with a methylsulfinyl group.[1][2][3] The metabolism of other methylthio-containing xenobiotics further informs these predictions.[4]

The most probable metabolic transformations for this compound involve:

  • S-Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (2-(methylsulfinyl)pyridin-4-ol) and further to the sulfone (2-(methylsulfonyl)pyridin-4-ol). This is a common metabolic pathway for many sulfur-containing drugs.[1][2][4]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the N-oxide (this compound-N-oxide).

  • Hydroxylation: The pyridine ring can undergo hydroxylation at various positions, introducing a hydroxyl group.

  • Demethylation: The methyl group attached to the sulfur atom can be removed, resulting in a thiol-containing metabolite.

These metabolic transformations are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver.

Figure 1: Predicted metabolic pathways of this compound.

Analytical Strategies for Differentiation: A Comparative Overview

The successful differentiation of this compound from its structurally similar metabolites hinges on the selection of analytical techniques with sufficient selectivity and sensitivity. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-MS/MS Chromatographic separation based on polarity, followed by mass-to-charge ratio detection and fragmentation.High sensitivity and selectivity, suitable for complex matrices, provides structural information.Requires expertise in method development, potential for matrix effects.Quantitative analysis in biological samples.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass detection.Excellent separation efficiency for volatile compounds, established libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of thermally stable and volatile metabolites.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations and purity.Definitive structural confirmation of isolated metabolites.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the workhorse for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The key to a successful separation lies in optimizing the chromatographic conditions to resolve the parent compound from its more polar metabolites.

Rationale for Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is a robust starting point. The parent compound, being less polar, will have a longer retention time than its more polar metabolites (S-oxide, N-oxide, hydroxylated).

  • Mobile Phase Gradient: A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous phase containing a small amount of acid (e.g., formic acid) is crucial. The acid helps to protonate the pyridine nitrogen, leading to better peak shape.

  • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is the gold standard for quantification. It involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion for each analyte. This provides a high degree of specificity, filtering out background noise.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_MS MS/MS Detection Biological_Sample Biological Sample (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) (Optional Cleanup) Protein_Precipitation->SPE Injection Injection SPE->Injection C18_Column Reversed-Phase C18 Column Injection->C18_Column Gradient_Elution Gradient Elution (Water/Acetonitrile + Formic Acid) C18_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI MS1 MS1: Precursor Ion Selection ([M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Data Analysis & Quantification

Figure 2: A typical HPLC-MS/MS workflow for metabolite analysis.

Step-by-Step HPLC-MS/MS Protocol:

  • Sample Preparation:

    • For plasma or microsomal incubations, precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (Hypothetical MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound156.0110.0 ([M+H-CH₃SH]⁺)
2-(methylsulfinyl)pyridin-4-ol172.0156.0 ([M+H-O]⁺)
2-(methylsulfonyl)pyridin-4-ol188.0172.0 ([M+H-O]⁺)
This compound N-oxide172.0156.0 ([M+H-O]⁺)
Hydroxylated Metabolite172.0Varies

Note: The product ion for the N-oxide can be identical to the precursor of the sulfoxide, highlighting the importance of chromatographic separation. The characteristic loss of an oxygen atom (16 Da) is a strong indicator for N-oxides in mass spectrometry.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For polar molecules like this compound and its metabolites, a derivatization step is often necessary to increase their volatility.

Rationale for Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to replace the active hydrogens on the hydroxyl group and the pyridine ring nitrogen with trimethylsilyl (TMS) groups.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the TMS derivatives.

  • Mass Spectrometry: Electron Ionization (EI) is typically used in GC-MS, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for identification.

Step-by-Step GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Extract the analytes from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of metabolites. While less sensitive than MS, it provides definitive information about the connectivity of atoms within a molecule.

Rationale for Experimental Choices:

  • ¹H NMR: This is the most common NMR experiment and provides information about the chemical environment of hydrogen atoms. The chemical shifts of the protons on the pyridine ring and the methyl group will be sensitive to metabolic changes. For example, oxidation of the sulfur atom to a sulfoxide or sulfone will cause a downfield shift of the adjacent methyl protons. Similarly, N-oxidation will affect the chemical shifts of the pyridine ring protons.

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, which is essential for piecing together the complete structure of an unknown metabolite.

Expected ¹H NMR Chemical Shift Changes:

MetaboliteKey ProtonExpected Chemical Shift Change
S-Oxide -SCH₃Downfield shift compared to parent
Sulfone -SCH₃Further downfield shift compared to S-oxide
N-Oxide Pyridine ring protonsDownfield shift of protons α and γ to the nitrogen

Step-by-Step NMR Protocol (for isolated metabolite):

  • Sample Preparation:

    • Isolate the metabolite of interest using preparative HPLC.

    • Lyophilize or evaporate the solvent to obtain the pure compound.

    • Dissolve the sample (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to confirm the structure.

Conclusion

The differentiation of this compound from its metabolic byproducts is a multifaceted analytical challenge that requires a strategic combination of separation and detection techniques. HPLC-MS/MS stands out as the most powerful tool for the sensitive and selective quantification of the parent drug and its metabolites in complex biological matrices. GC-MS, following appropriate derivatization, offers an alternative for volatile and thermally stable metabolites. Finally, NMR spectroscopy provides the definitive structural confirmation necessary for the unambiguous identification of novel byproducts.

By understanding the probable metabolic pathways and applying the detailed analytical protocols outlined in this guide, researchers and drug development professionals can confidently characterize the metabolic profile of this compound, a critical step in advancing its potential as a therapeutic agent.

References

  • Omeprazole - Wikipedia. Available at: [Link]

  • Regårdh, C. G., et al. (1990). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 178, 69–77.
  • Andersson, T., et al. (1990). Omeprazole: Pharmacokinetics and Metabolism in Man. Taylor & Francis.
  • Larsen, G. L., et al. (1988).
  • Sang, R., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • StatPearls Publishing. (2023). Omeprazole.
  • CN103592379B - Analytic method of omeprazole related substance - Google Patents.
  • Shin, J., et al. (2019). Metabolism of omeprazole.
  • Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry.
  • Wang, Y., et al. (2019).
  • Zhu, H., et al. (2012). Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Asian Journal of Chemistry, 24(12), 5779-5780.
  • S, P., et al. (2014). Analytical methodologies for the determination of omeprazole: An overview.
  • Gajeles, G., et al.
  • DE2143989A1 - PROCESS FOR THE PREPARATION OF 2-METHYL-PYRIDINE-3-OL DERIVATIVES - Google Patents.
  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(7), 1352-1359.
  • Kim, H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(19), 3596.
  • RU2726320C1 - Method for determining omeprazole impurity components - Google Patents.
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  • Palumbo, G., & Caprioli, G. (1984). Synthesis of methyl 2- and 4-pyridyl disulfide from 2- and 4-thiopyridone and methyl methanethiosulfonate.
  • Pardasani, D., et al. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 32(19), 1687-1698.
  • Chouchana, L., et al. (2014). Summary of thiopurine metabolism. For a detailed version, see Chouchana et al. (2).
  • Hanson, J. E. (2023). How to purify a sulfone and sulfide sulfoxide without a column?.
  • Sang, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Pyridine, 1-oxide - NIST WebBook. Available at: [Link]

  • Qasim, A., et al. (2002).
  • Wozniak, M., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(13), 5036.
  • Wang, Y., et al. (2022). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Journal of Analytical Methods in Chemistry.
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  • Steudel, R., & Chivers, T. (2019). Chromatographic separation (HPLC) of a mixture of dimethyl polysulfanes (Me2Sn) and S8 obtained by alkylation of aqueous polysulfide anions.
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Safety Operating Guide

Proper Disposal of 2-(Methylsulfanyl)pyridin-4-OL: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-(Methylsulfanyl)pyridin-4-ol, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Triage: Understanding the Risks

Key Hazard Insights:

  • Toxicity: A closely related isomer, 5-(Methylsulfanyl)pyridin-3-ol, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1] It is prudent to assume this compound exhibits a similar toxicity profile.

  • Flammability: Pyridine and its derivatives are often flammable liquids and vapors.[2][3] Vapors can be heavier than air and may form explosive mixtures with air.[2][4] Therefore, all ignition sources must be strictly controlled in areas where this compound is handled and stored.

  • Reactivity: Pyridine-containing compounds can be incompatible with strong oxidizing agents and acids.[5] Contact with such materials should be avoided to prevent vigorous reactions.

Hazard Classification Summary Table:

Hazard CategoryClassificationRationale and Precautions
Acute Toxicity (Oral) Assumed Harmful Based on data for 5-(Methylsulfanyl)pyridin-3-ol.[1] Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Assumed Irritant Based on data for 5-(Methylsulfanyl)pyridin-3-ol.[1] Avoid contact with skin. Wear appropriate gloves and lab coat.
Eye Damage/Irritation Assumed Irritant Based on data for 5-(Methylsulfanyl)pyridin-3-ol.[1] Wear safety glasses or goggles.
Respiratory Irritation Assumed Irritant Based on data for 5-(Methylsulfanyl)pyridin-3-ol.[1] Handle in a well-ventilated area or a chemical fume hood.
Flammability Assumed Flammable General characteristic of pyridine derivatives.[2][3] Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationJustification
Hand Protection Nitrile glovesOffers good resistance to pyridine-based compounds.[6]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.[6]
Body Protection Flame-resistant lab coatProtects skin from contamination and provides a barrier against accidental splashes.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors.[5]

Spill Management Protocol: A Step-by-Step Emergency Response

Accidents can happen, and a well-defined spill response plan is essential.

Immediate Actions for a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control Ignition Sources: If flammable vapors are a concern, eliminate all potential ignition sources.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

Small Spill Cleanup Procedure:

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[6]

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the material is fully absorbed, carefully scoop the mixture into a designated, sealable, and compatible waste container.[2][7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all Materials as Hazardous Waste: All cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Proper Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is governed by hazardous waste regulations. Never pour this chemical down the drain or dispose of it in regular trash.[6]

Step-by-Step Disposal Procedure:

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[8][9]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[10] The container must be compatible with pyridine-based compounds; high-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Waste Collection:

    • For pure, unused this compound, transfer it directly into the hazardous waste container.

    • For solutions containing the compound, collect them in a designated liquid hazardous waste container.

    • For contaminated materials (e.g., gloves, absorbent pads), place them in a solid hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic").[5]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizers and acids.[5]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).[11]

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A Generation of This compound Waste B Segregate into Appropriate Waste Streams (Solid/Liquid) A->B C Collect in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E Researcher Initiates F Transport by Licensed Hazardous Waste Carrier E->F G Final Disposal at Permitted TSDF F->G

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[8] This includes proper identification, accumulation, and ensuring the waste is transported to a registered disposal facility.[9][12]

Generator Status:

Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) determines specific regulations regarding the amount of hazardous waste that can be stored on-site and for how long.[12] Consult your EHS department to understand your facility's specific requirements.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safely Handling 2-(Methylsulfanyl)pyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 2-(Methylsulfanyl)pyridin-4-OL. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment: Understanding the Risks

Based on data from related pyridine derivatives, this compound should be handled as a hazardous substance with multiple potential routes of exposure. The primary concerns include severe skin and eye damage, toxicity upon contact, ingestion, or inhalation, and potential respiratory irritation[1][2].

Summary of Potential Hazards

For clarity, the anticipated hazards based on analogous compounds are summarized below. This table uses the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard StatementPictogramRationale & Cited Compounds
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[2]. H311: Toxic in contact with skin[1]. H332: Harmful if inhaled.
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Pyridine derivatives frequently exhibit acute toxicity through multiple exposure routes.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. H315: Causes skin irritation[3].
ngcontent-ng-c1989010908="" class="ng-star-inserted">
This is a common hazard for functionalized pyridines.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][3].
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Direct contact with eyes is likely to cause significant irritation or damage.
Specific Target Organ Toxicity H335: May cause respiratory irritation[3].

Inhalation of dust or vapors can irritate the respiratory system.
Flammability H226: Flammable liquid and vapour.

Many pyridine compounds are flammable and require careful storage away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to prevent exposure. The choice of each component is deliberate, targeting the specific hazards identified above.

  • Hand Protection : Wear nitrile gloves as a minimum standard[4]. Given the "Toxic in contact with skin" classification, consider double-gloving. Always check the manufacturer's specifications for chemical resistance. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste[5].

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times. Due to the severe eye damage potential, a face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing[1][6].

  • Body Protection : A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is a different coat from the one worn for general laboratory work to prevent cross-contamination. For tasks with a higher risk of spills, a chemically resistant apron is recommended[7].

  • Respiratory Protection : All handling of this compound must be performed inside a certified chemical fume hood to control vapor and aerosol exposure[5][8]. If engineering controls are not sufficient or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk and ensures procedural integrity.

Step 1: Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label : Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

  • Store : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids[5]. The storage location should be in a designated, locked cabinet for toxic substances[3][9]. If the compound is flammable, it must be stored in a flammable-liquids cabinet[10].

Step 2: Safe Handling and Use
  • Designated Area : All work with this compound must be conducted in a designated area within a chemical fume hood to prevent cross-contamination[6].

  • Engineering Controls : A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure[8]. Ensure the sash is at the lowest practical height.

  • Quantities : Weigh out and use only the minimum quantity of the chemical required for the procedure to minimize waste and potential exposure[11].

  • Aerosol Prevention : Avoid procedures that may generate dust or aerosols. If sonication or vortexing is necessary, perform these actions in a sealed container.

  • Hygiene : Do not eat, drink, or smoke in the laboratory[1][5]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][3].

Step 3: Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive[1][9]. Seek immediate medical attention[5].

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[3][9]. Remove contact lenses if present and easy to do so[2]. Seek immediate medical attention.

  • Spill Response : In case of a small spill within the fume hood, use an absorbent material like sand or vermiculite to contain it[4][12]. The contaminated absorbent should then be placed in a sealed, labeled container for hazardous waste disposal[13]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container[5][13].

  • Prohibited Disposal : Never dispose of this chemical or its waste down the drain or in the regular trash[4]. This is crucial to prevent environmental contamination and potential reactions within the drainage system.

  • Collection : Follow your institution's specific procedures for hazardous waste collection. Ensure the waste container is stored in a safe, secondary containment area until it is collected by trained personnel[10].

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Response A 1. Risk Assessment (Review SDS of Analogs) B 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C 3. Prepare Designated Area (Chemical Fume Hood) B->C D 4. Transfer & Weigh (Use minimum quantity) C->D E 5. Perform Experiment (Avoid aerosol generation) D->E F 6. Decontaminate Surfaces E->F Spill Spill Occurs E->Spill Exposure Personnel Exposure E->Exposure G 7. Segregate Hazardous Waste (Solid & Liquid) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I Spill_Action Contain with Absorbent Collect for Disposal Spill->Spill_Action Exposure_Action Use Safety Shower/Eyewash Seek Medical Attention Exposure->Exposure_Action

Caption: Workflow for the safe handling of this compound.

References

  • SAFETY DATA SHEET for a 2-substituted pyridine. (2025). MilliporeSigma.
  • Safety Data Sheet for 2-(Methylsulfinyl)pyridine. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 2-Amino-4-methylpyridine. (2024). Jubilant Ingrevia Limited.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Safety Data Sheet for 2-(Methylamino)pyridine. (2016). Spectrum Chemical.
  • Safety D
  • LABORATORY HEALTH & SAFETY RULES. (2024). University of Cyprus-Department of Chemistry.
  • Safety Data Sheet for 5-(Methylsulfanyl)pyridin-3-ol. (2024). CymitQuimica.
  • SAFETY DATA SHEET for 2-Amino-4-methylpyridine. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET for 4-Methylpyridine. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET for Pyridine. (2009). Fisher Scientific.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet for 2-Bromo-5-(methylthio)pyridine. (n.d.). Ambeed.com.
  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention (CDC).

Sources

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